
(S)-Pyrrolidine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pyrrolidine-1,2-dicarboxamide is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and two carboxamide groups attached to the first and second carbon atoms of the ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ® counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidine-1,2-dicarboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of pyrrolidine-1,2-dicarboxylic acid derivatives using chiral catalysts. This process involves the reduction of the double bonds in the precursor molecule under hydrogen gas in the presence of a chiral catalyst, leading to the formation of the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized chiral catalysts can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace one or both carboxamide groups with other functional groups.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Propiedades
Fórmula molecular |
C6H11N3O2 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2S)-pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)4-2-1-3-9(4)6(8)11/h4H,1-3H2,(H2,7,10)(H2,8,11)/t4-/m0/s1 |
Clave InChI |
RVEDFFORAVMBLV-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)N)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



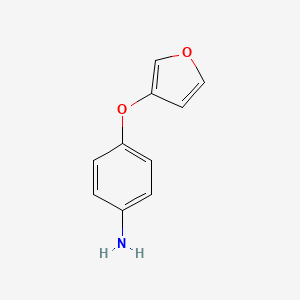
![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
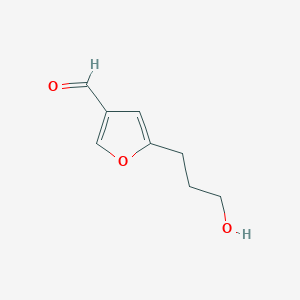

![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)
![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)

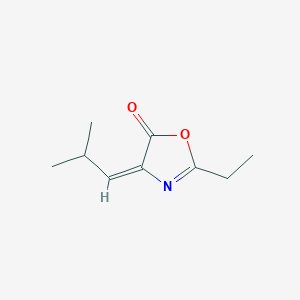
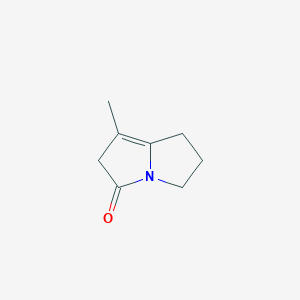
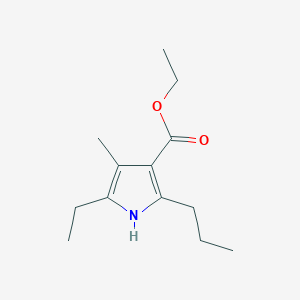

![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)

